![molecular formula C19H21FN4O2S B2687362 2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide CAS No. 946354-08-1](/img/structure/B2687362.png)
2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide” is a chemical compound with the molecular formula C14H18F2N2O . It has an average mass of 268.302 Da and a monoisotopic mass of 268.138733 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 392.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.2±3.0 kJ/mol, and it has a flash point of 190.9±27.9 °C . The compound has an index of refraction of 1.540, a molar refractivity of 69.8±0.3 cm3, and a molar volume of 222.2±3.0 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis and Pharmacokinetics
Research has explored the synthesis and pharmacokinetics of azomethine derivatives of highly potent histamine H3 receptor agonists, which include compounds structurally related to 2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide. These compounds are developed as lipophilic prodrugs to improve bioavailability, particularly for brain entry. X-ray crystallography has been utilized for molecular conformation studies, confirming the stability of these azomethines. Such compounds are not only valuable pharmacological tools but may also have therapeutic use in histamine-related treatments (Krause et al., 1995).
Development of Dual Antagonists
A notable application is the development of dual antagonists targeting serotonin receptors (5HT7/5HT2), where compounds similar to this compound have been synthesized. These compounds show significant potential in neurological and psychiatric treatments (LiangJimmy et al., 2011).
Antimicrobial Applications
Research has demonstrated the synthesis of pyrazole-imidazole-triazole hybrids, which are structurally related to the compound . These hybrids have been evaluated for antimicrobial activity, showing effectiveness against various microbial strains. This signifies the potential of such compounds in developing new antimicrobial agents (Punia et al., 2021).
Potential Antipsychotic Agents
Compounds structurally related to this compound have been studied for their potential as antipsychotic agents. These compounds have shown an antipsychotic-like profile in behavioral animal tests, indicating their possible use in treating psychiatric disorders without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).
Positron Emission Tomography (PET) Imaging
There's also research on the use of structurally related compounds for PET imaging, particularly in studying the peripheral benzodiazepine receptor. These studies focus on neurological disorders, highlighting the potential of such compounds in neuroimaging and diagnostics (Fookes et al., 2008).
Anti-Cancer Activity
Compounds like this compound have been evaluated for their anti-cancer activity. Studies have shown that these compounds exhibit significant activity against various cancer cell lines, indicating their potential in oncological treatments (Hammam et al., 2005).
Anti-Inflammatory and Analgesic Properties
There is evidence of anti-inflammatory and analgesic properties in compounds structurally related to the one . Such compounds have been synthesized and evaluated, showing significant activity in related pharmacological assays (Sunder et al., 2013).
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c20-13-5-7-14(8-6-13)24-17(15-11-27-12-16(15)22-24)21-18(25)19(26)23-9-3-1-2-4-10-23/h5-8H,1-4,9-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSUTDMYQMDPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)
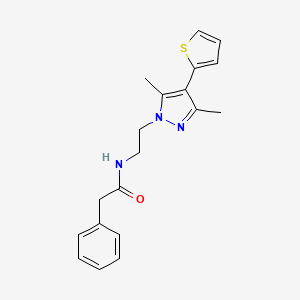
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)

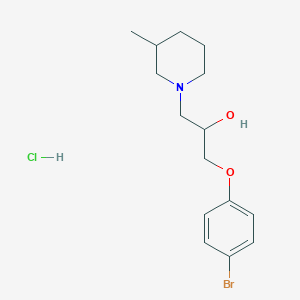
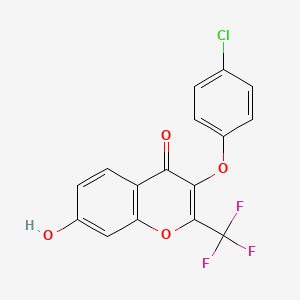
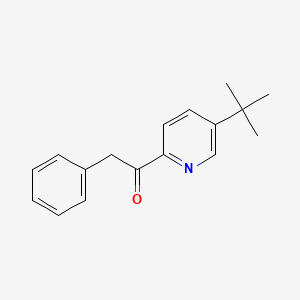
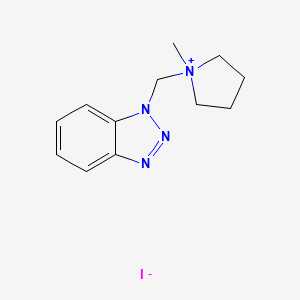
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
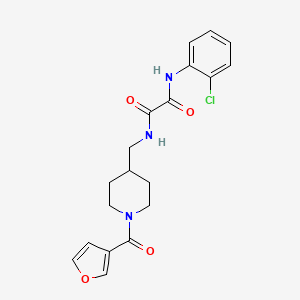
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)

